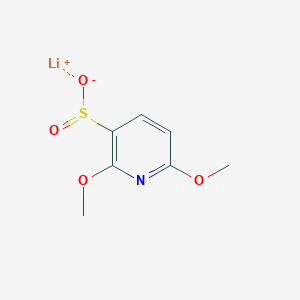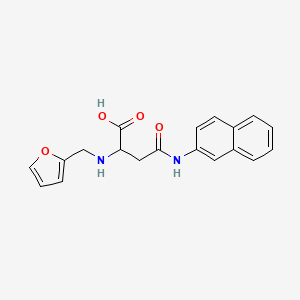
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as FNAOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FNAOB is a small molecule inhibitor that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2 activity, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid in lab experiments is its specificity for certain enzymes and proteins. 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to selectively inhibit the activity of HDACs and COX-2, making it a useful tool for studying the role of these enzymes in biological processes. Additionally, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been shown to have low toxicity in vitro, making it a relatively safe compound to work with in lab experiments. However, one of the limitations of using 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Moreover, the efficacy of 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid may vary depending on the type of cancer cell or disease being studied, making it important to conduct further research to determine its effectiveness in different contexts.
Orientations Futures
There are several future directions for research on 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. One potential application is in the development of cancer therapies. 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to have anti-inflammatory and anti-viral properties, which could be useful in the treatment of other diseases such as rheumatoid arthritis and HIV. Moreover, further research is needed to determine the efficacy of 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid in different contexts and to optimize its synthesis process for large-scale production. Overall, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has significant potential for the development of new drugs and therapies in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of furan-2-ylmethylamine and naphthalen-2-ylamine, which are then reacted with ethyl 4-chloro-3-oxobutanoate to form the desired product, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid. The synthesis of 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
Applications De Recherche Scientifique
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV.
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(11-17(19(23)24)20-12-16-6-3-9-25-16)21-15-8-7-13-4-1-2-5-14(13)10-15/h1-10,17,20H,11-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVNFKWYJUFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

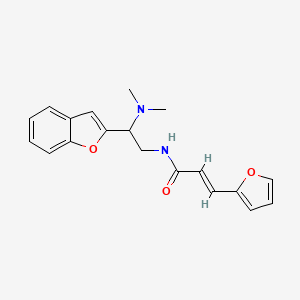
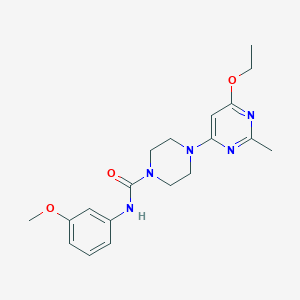
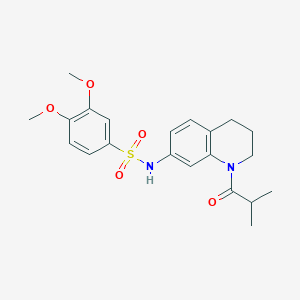
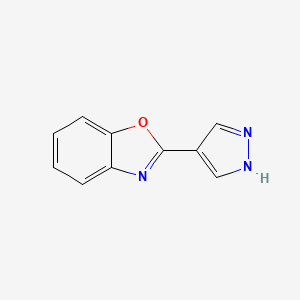
![2-(((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621267.png)
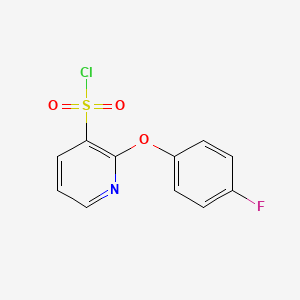

![N-{4-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2621273.png)
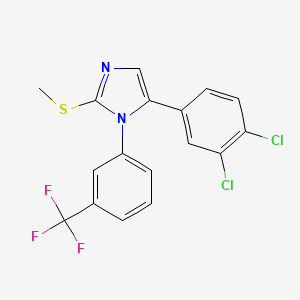


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-bromophenyl)ethanone](/img/structure/B2621279.png)
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)
